molecular formula C11H13N3O B8275743 2-amino-4-isopropylphthalazin-1(2H)-one

2-amino-4-isopropylphthalazin-1(2H)-one

Cat. No.: B8275743
M. Wt: 203.24 g/mol
InChI Key: UZBMQBLVEZZCJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-isopropylphthalazin-1(2H)-one is a phthalazinone derivative characterized by a bicyclic aromatic core (phthalazinone) substituted with an amino (-NH₂) group at position 2 and an isopropyl (-CH(CH₃)₂) group at position 2. The amino group enhances solubility in polar solvents and enables hydrogen bonding, while the bulky isopropyl substituent may influence steric interactions and crystallinity.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-amino-4-propan-2-ylphthalazin-1-one

InChI

InChI=1S/C11H13N3O/c1-7(2)10-8-5-3-4-6-9(8)11(15)14(12)13-10/h3-7H,12H2,1-2H3

InChI Key

UZBMQBLVEZZCJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=O)C2=CC=CC=C21)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Phthalazinone Derivatives

Structural and Crystallographic Properties

Phthalazinone derivatives exhibit diverse crystallographic behaviors depending on substituents. Key comparisons include:

4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one
  • Substituents : 4-Methylphenyl at position 4, propargyl (-C≡CH₂) at position 2.
  • Crystal Structure: Dihedral angle between phthalazinone and methylphenyl rings: 53.93°, indicating moderate conjugation disruption. Packing via C-H⋯O hydrogen bonds (along [101] direction) and π-π interactions (interplanar distance: 3.6990 Å).
  • Implications : The propargyl group introduces linear geometry, while methylphenyl enhances hydrophobicity.
2-(2-Aminoethyl)-4-methylphthalazin-1(2H)-one
  • Substituents: Methyl (-CH₃) at position 4, aminoethyl (-CH₂CH₂NH₂) at position 2.
  • Properties: Molecular weight: 203.24 g/mol.
Target Compound: 2-Amino-4-isopropylphthalazin-1(2H)-one
  • Hypothesized Properties: The isopropyl group’s bulkiness may increase steric hindrance, reducing crystal packing efficiency compared to methyl or propargyl substituents. Amino group at position 2 likely promotes stronger hydrogen bonding than aminoethyl or propargyl groups.

Physicochemical and Functional Comparisons

Compound Substituents Key Properties Reference
4-(4-Methylphenyl)-2-propargyl... 4-Methylphenyl, propargyl High crystallinity via π-π interactions; moderate solubility in organic solvents
2-(2-Aminoethyl)-4-methyl... 4-Methyl, 2-aminoethyl Enhanced solubility due to -NH₂; molecular weight = 203.24 g/mol
4-Methylphthalazin-1(2H)-one 4-Methyl CAS 5004-48-8; no classified hazards reported
Target Compound 4-Isopropyl, 2-amino Predicted: Lower crystallinity, higher melting point due to H-bonding N/A

Functional Implications

  • Amino Group: Enhances reactivity in nucleophilic substitutions or metal coordination compared to alkyl or aryl groups .
  • Isopropyl Group : May reduce metabolic degradation in medicinal applications due to steric protection.

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